molecular formula C14H10Cl2N2S B2959535 5-(2,5-dichloro-3-thienyl)-1-(4-methylphenyl)-1H-pyrazole CAS No. 321848-38-8

5-(2,5-dichloro-3-thienyl)-1-(4-methylphenyl)-1H-pyrazole

Cat. No.: B2959535
CAS No.: 321848-38-8
M. Wt: 309.21
InChI Key: VWUWSESNZORTFK-UHFFFAOYSA-N
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Description

5-(2,5-dichloro-3-thienyl)-1-(4-methylphenyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound is characterized by the presence of a dichlorothienyl group and a methylphenyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-dichloro-3-thienyl)-1-(4-methylphenyl)-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,5-dichloro-3-thiophenecarboxaldehyde with 4-methylphenylhydrazine in the presence of a base such as sodium ethoxide. The reaction is usually carried out under reflux conditions in an appropriate solvent like ethanol.

Industrial Production Methods

For industrial-scale production, the synthesis may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-dichloro-3-thienyl)-1-(4-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The dichloro groups in the thienyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted thienyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(2,5-dichloro-3-thienyl)-1-(4-methylphenyl)-1H-pyrazole is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Studies may involve in vitro and in vivo assays to determine its efficacy and mechanism of action.

Medicine

In medicinal chemistry, derivatives of this compound could be explored as potential drug candidates. Structure-activity relationship (SAR) studies can help identify modifications that enhance its therapeutic properties.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(2,5-dichloro-3-thienyl)-1-(4-methylphenyl)-1H-pyrazole would depend on its specific application. For instance, if it exhibits antimicrobial activity, it may target bacterial cell walls or interfere with essential enzymes. Molecular docking studies and biochemical assays can help elucidate its targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-pyrazole: Similar structure but with a phenyl ring instead of a thienyl ring.

    5-(2,5-dichloro-3-thienyl)-1-phenyl-1H-pyrazole: Similar structure but without the methyl group on the phenyl ring.

Uniqueness

The presence of both the dichlorothienyl and methylphenyl groups in 5-(2,5-dichloro-3-thienyl)-1-(4-methylphenyl)-1H-pyrazole makes it unique compared to other pyrazole derivatives. These substituents can significantly influence its chemical reactivity and biological activity, making it a compound of interest for further research.

Properties

IUPAC Name

5-(2,5-dichlorothiophen-3-yl)-1-(4-methylphenyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2S/c1-9-2-4-10(5-3-9)18-12(6-7-17-18)11-8-13(15)19-14(11)16/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWUWSESNZORTFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC=N2)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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